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Compound of Interest

Compound Name:

3-[4-

(trifluoromethoxy)phenyl]propanoic

Acid

Cat. No.: B1337141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties,

synthesis, and potential biological relevance of 3-[4-(trifluoromethoxy)phenyl]propanoic
acid. This compound is a valuable building block in medicinal chemistry, primarily due to the

inclusion of the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity,

key parameters in drug design.

Core Chemical Properties
3-[4-(trifluoromethoxy)phenyl]propanoic acid is a substituted aromatic carboxylic acid. Its

structure is characterized by a propanoic acid chain attached to a benzene ring, which is

functionalized with a trifluoromethoxy (-OCF₃) group at the para-position.

Physicochemical Data
The following table summarizes the key physicochemical properties of 3-[4-
(trifluoromethoxy)phenyl]propanoic acid and a structurally related compound for

comparison.
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Property
Value for 3-[4-
(trifluoromethoxy)phenyl]p
ropanoic acid

Value for 3-[4-
(trifluoromethyl)phenyl]pro
panoic acid (for
comparison)

CAS Number 886499-74-7 53473-36-2

Molecular Formula C₁₀H₉F₃O₃ C₁₀H₉F₃O₂

Molecular Weight 234.17 g/mol 218.18 g/mol

Physical Form Solid[1]
White to Almost white powder

to crystal

Melting Point Data not available 115 °C

Boiling Point Data not available Data not available

Solubility Soluble in organic solvents Soluble in Methanol

Purity Typically >98%[1] >98.0%

Spectroscopic Properties
While specific experimental spectra for 3-[4-(trifluoromethoxy)phenyl]propanoic acid are not

readily available in public databases, the expected spectral features can be predicted based on

its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different chemical environments of the protons.

Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm),

characteristic of a 1,4-disubstituted benzene ring.

Ethyl Chain Protons: Two triplets in the aliphatic region (approx. δ 2.5-3.0 ppm),

corresponding to the -CH₂-CH₂-COOH moiety. The protons closer to the aromatic ring will

be slightly downfield compared to those adjacent to the carboxyl group.

Carboxylic Acid Proton: A broad singlet far downfield (typically δ 10-12 ppm), which may

exchange with D₂O.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://docbrown.info/page06/spectra2/propanoic-acid-ir.htm
https://docbrown.info/page06/spectra2/propanoic-acid-ir.htm
https://www.benchchem.com/product/b1337141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the ethyl chain

carbons, the carboxyl carbon, and a characteristic quartet for the trifluoromethoxy carbon

due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key

absorption bands.

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of

the carboxylic acid O-H stretching, resulting from hydrogen bonding.[1]

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds

to the carbonyl (C=O) stretching of the carboxylic acid.[1]

C-F Stretch: Strong absorptions in the region of 1100-1250 cm⁻¹ are expected for the C-F

bonds of the trifluoromethoxy group.

C-O Stretch: Bands associated with the aryl-O and O-CF₃ stretching will also be present.

Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will

appear just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in

the 1450-1600 cm⁻¹ region.

Experimental Protocols
General Synthesis Methodology
A common and effective method for the synthesis of 3-arylpropanoic acids is the catalytic

hydrogenation of the corresponding cinnamic acid derivative. This method selectively reduces

the carbon-carbon double bond of the propenoic acid side chain without affecting the aromatic

ring or the carboxylic acid group.

Reaction: Hydrogenation of 4-(trifluoromethoxy)cinnamic acid to 3-[4-
(trifluoromethoxy)phenyl]propanoic acid.

Protocol:

Catalyst Preparation: A palladium on carbon (Pd/C, 5-10 mol%) catalyst is typically used.

The catalyst is suspended in a suitable solvent.
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Reaction Setup: 4-(Trifluoromethoxy)cinnamic acid is dissolved in a solvent such as ethanol,

methanol, or ethyl acetate in a reaction vessel suitable for hydrogenation.[2]

Hydrogenation: The vessel is charged with the catalyst suspension. The atmosphere is then

replaced with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen

atmosphere (from balloon pressure to several atmospheres, depending on the scale and

apparatus) at room temperature.[2]

Monitoring: The reaction progress is monitored by techniques such as Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the

starting material.[2]

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite or a similar

filter aid to remove the solid Pd/C catalyst.

Purification: The solvent is removed from the filtrate under reduced pressure (rotary

evaporation). The resulting crude product, 3-[4-(trifluoromethoxy)phenyl]propanoic acid,

can be purified by recrystallization from a suitable solvent system to yield the final product as

a solid.

Below is a diagram illustrating this general experimental workflow.
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General Synthetic Workflow for 3-Arylpropanoic Acids.
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Biological and Pharmaceutical Relevance
3-[4-(trifluoromethoxy)phenyl]propanoic acid serves as a key intermediate in the synthesis

of more complex, biologically active molecules. Its structural analogs have been investigated as

antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a primary target for the

treatment of migraines.

CGRP Receptor Signaling Pathway
The CGRP receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin

receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). The binding of

CGRP to its receptor primarily activates the Gαs subunit, leading to a signaling cascade that

plays a role in vasodilation and pain transmission, processes implicated in migraine

pathophysiology. Antagonists developed from scaffolds like 3-[4-
(trifluoromethoxy)phenyl]propanoic acid aim to block this pathway.

The diagram below illustrates a simplified CGRP signaling cascade.
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Simplified CGRP Receptor Signaling Pathway.
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Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-[4-
(trifluoromethoxy)phenyl]propanoic acid. The available safety data is summarized below.

Hazard Information Details

Signal Word Warning[1]

GHS Pictogram GHS07 (Exclamation Mark)[1]

Hazard Statements

H302: Harmful if swallowed.[1]H315: Causes

skin irritation.[1]H319: Causes serious eye

irritation.[1]H335: May cause respiratory

irritation.[1]

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.[1]P280: Wear

protective gloves/eye protection/face protection.

[1]P301+P312: IF SWALLOWED: Call a

POISON CENTER/doctor if you feel unwell.

[1]P302+P352: IF ON SKIN: Wash with plenty of

soap and water.[1]P305+P351+P338: IF IN

EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and

easy to do. Continue rinsing.[1]

Storage Sealed in dry, 2-8°C.[1]

This document is intended for informational purposes for qualified researchers and

professionals. All laboratory work should be conducted in accordance with institutional safety

guidelines and with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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